molecular formula C7H15NO B14087489 rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol

rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol

Cat. No.: B14087489
M. Wt: 129.20 g/mol
InChI Key: DAAYDZZFCLQTFA-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol: is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols .

Scientific Research Applications

rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and reactivity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

  • rel-(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
  • rel-(2R,3S)-2,3-Epoxyheptane**
  • rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexayl hexanicotinate

Uniqueness: rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2R,3S)-2-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

DAAYDZZFCLQTFA-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)CO

Canonical SMILES

CC1C(CCCN1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.